molecular formula C14H15NO2 B11876190 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline

9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline

Cat. No.: B11876190
M. Wt: 229.27 g/mol
InChI Key: ZMUBQHMEJZWUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique fused ring structure, which includes a furoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline typically involves the reaction of 4-hydroxyquinolones with specific reagents. One reported method includes the reaction of 4-hydroxyquinolones with 2-[bis(methylthio)methylene]malononitrile in DMF/Et3N, resulting in the formation of furoquinolone derivatives . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to increase the rate and yield of the reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives .

Scientific Research Applications

9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

9-ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline

InChI

InChI=1S/C14H15NO2/c1-3-10-11-6-9(16-2)4-5-13(11)15-14-8-17-7-12(10)14/h4-6H,3,7-8H2,1-2H3

InChI Key

ZMUBQHMEJZWUPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2COCC2=NC3=C1C=C(C=C3)OC

Origin of Product

United States

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